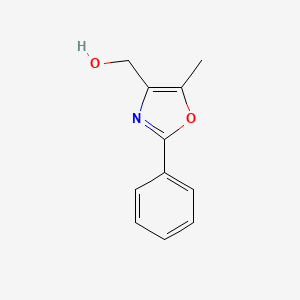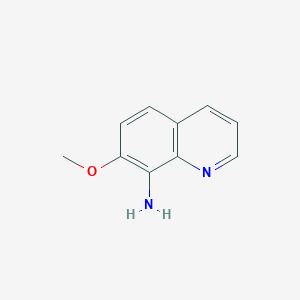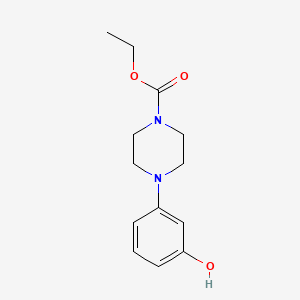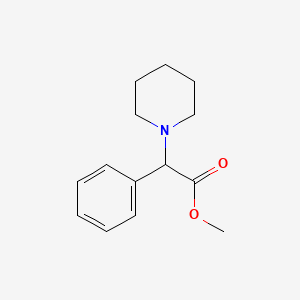
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol” is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 . It is also known by other names such as "4-Oxazolemethanol, 5-methyl-2-phenyl-" .
Molecular Structure Analysis
The molecular structure of “(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol” consists of a 5-membered oxazole ring with a methyl group at the 5th position and a phenyl group at the 2nd position. The 4th position of the oxazole ring is substituted with a methanol group .Physical And Chemical Properties Analysis
The compound has a melting point of 117 °C . Other physical and chemical properties such as boiling point and density were not found in the search results.Applications De Recherche Scientifique
Antimicrobial Agents
Oxadiazole derivatives have been extensively studied for their antimicrobial properties. They exhibit a broad spectrum of activity against various bacterial and fungal strains. The compound could potentially be explored for its efficacy as an antimicrobial agent due to the presence of the oxazol ring, which is known to confer such properties .
Antiviral Agents
The structural similarity of oxazol derivatives to other compounds with antiviral properties suggests that “(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol” may also serve as a potential antiviral agent. Studies could focus on its effectiveness against viruses like SARS-CoV-2 by testing its ability to inhibit virus entry into host cells .
Anticancer Agents
Compounds with an oxazol moiety have shown promise in anticancer research. The subject compound could be evaluated for its cytotoxic effects on cancer cells using assays like the MTT assay, which measures cell viability based on mitochondrial enzyme activity .
Bioactive Compound Synthesis
Oxadiazole derivatives are often used as intermediates in the synthesis of bioactive compounds. “(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol” could be utilized in the synthesis of novel compounds with potential therapeutic effects .
Pharmacological Research
Indole derivatives, which share a similar heterocyclic structure to oxazoles, have diverse biological and clinical applications. This suggests that our compound could also be explored for various pharmacological activities, including hormonal regulation and neurotransmitter modulation .
Antibacterial Activity
The antibacterial activity of oxazol derivatives has been documented, particularly against planktonic growth of Gram-positive and Gram-negative strains. Research could be directed towards evaluating the antibacterial efficacy of this compound, especially in biofilm inhibition .
Safety And Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H319, H335, H302+H312+H332, and H315, indicating that it can cause serious eye irritation, may cause respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It also has precautionary statements P280, P301+P312, and P302+P352, suggesting protective measures and actions to take in case of exposure .
Propriétés
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-10(7-13)12-11(14-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQIALLSQXGHHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468750 |
Source


|
| Record name | (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol | |
CAS RN |
70502-03-3 |
Source


|
| Record name | (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-[(4-Chloro-1-naphthyl)oxy]aniline](/img/structure/B1314370.png)